N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a cyclopropyl group, a furan ring, and an ethoxybenzamide moiety, suggesting possible interactions with various biological targets.
The compound can be synthesized through various chemical pathways, which are detailed in the synthesis analysis section. Its structural components indicate it may be derived from established synthetic methodologies in organic chemistry.
This compound can be classified under the category of benzamides, specifically as a substituted derivative featuring heterocyclic and aliphatic groups. Its unique structure suggests potential applications in medicinal chemistry, particularly in drug development.
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide typically involves several key steps:
Technical details regarding the exact reagents and conditions for each step can vary depending on specific protocols used in laboratory settings .
The molecular formula is , and it has a molecular weight of approximately 273.33 g/mol. The compound's structure is characterized by multiple functional groups that may influence its reactivity and interactions with biological systems.
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide may participate in several chemical reactions, including:
Technical details regarding these reactions would depend on specific conditions such as temperature, solvent choice, and catalysts used .
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide is expected to exhibit:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) would provide further insights into its physical and chemical characteristics .
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide has potential applications in:
Further research is necessary to fully explore its applications and efficacy in these areas .
The molecule exemplifies a sophisticated tripartite hybrid architecture (Table 1), integrating three pharmacologically relevant domains:
Table 1: Structural Fragmentation and Properties
Structural Domain | Key Features | Biochemical Significance |
---|---|---|
Furan-2-yl heterocycle | Oxygen-containing 5-membered ring; π-excessive system | Enhanced metabolic susceptibility; potential for dipole-dipole/π-π interactions |
Cyclopropyl group | High ring strain (27.5 kcal/mol); sp³-hybridized carbon scaffold | Conformational restriction; potential for enhanced membrane permeability |
2-Hydroxyethyl linker | Chiral β-hydroxyamine backbone; flexible spacer | Hydrogen-bonding capacity; structural modularity for target engagement |
4-Ethoxybenzamide | Planar aromatic system with polar amide; alkoxy substituent | Dual H-bond donor/acceptor functionality; modulated lipophilicity and electronic properties |
The hydroxyethyl tether between cyclopropyl and benzamide groups creates a stereogenic center, suggesting potential for enantiomer-specific biological activity. This structural complexity exceeds simpler analgesics like ethenzamide (2-ethoxybenzamide), which lacks cyclopropyl and furan motifs, thereby offering greater opportunities for target selectivity modulation [5].
This compound embodies three key strategies in contemporary lead optimization:
The molecule’s computational descriptors (clogP ≈2.8, TPSA ≈70 Ų, MW ≈345 g/mol) position it favorably within lead-like space, bridging the gap between fragment libraries and drug-like compounds. Its structural complexity (complexity score ≈420) approaches that of phase II clinical candidates targeting CNS disorders, suggesting potential for blood-brain barrier penetration despite the polar hydroxy group [3].
Critical evaluation against pharmacologically validated analogs reveals distinctive structure-activity relationship (SAR) implications:
Table 2: Structural and Functional Comparison with Bioactive Analogs
Compound | Core Structure | Key Pharmacological Features | Distinguishing Attributes of Target Compound |
---|---|---|---|
(R)-BAY 1000394 [1] | Pyrimidine-sulfoximine-cyclopropyl | Pan-CDK inhibition (IC₅₀ = 9-40 nM); phase I anticancer candidate | Replaces sulfoximine with hydroxyethyl linker; substitutes pyrimidine with furan |
N-substituted (2-phenylcyclopropyl)methylamines [3] | Phenylcyclopropyl-methylamine | 5-HT₂C agonism (EC₅₀ = 23-24 nM); functionally selective for Gq signaling | Benzamide replaces amine; furan versus phenyl aromatic system |
Ethenzamide (2-ethoxybenzamide) [5] | Simple ortho-ethoxy-substituted benzamide | Analgesic/anti-inflammatory (weak COX inhibition; mechanism not fully elucidated) | Added complexity from cyclopropyl-furan-hydroxyethyl pharmacophore extension |
The compound exhibits significant structural differentiation from classical benzamides:
The molecule’s orthosteric mimicry potential appears most pronounced in comparisons with kinase inhibitor scaffolds, where the benzamide carbonyl could mimic ATP ribose interactions, while the furan oxygen might substitute for purine N-acceptors. However, its relatively compact structure (compared to bulkier CDK inhibitors) suggests possible applications in targets with smaller binding pockets, such as protein-protein interaction interfaces [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0